molecular formula C7H8N2O3 B594475 1-Hydroxy-6-methyliminopyridine-2-carboxylic acid CAS No. 135589-82-1

1-Hydroxy-6-methyliminopyridine-2-carboxylic acid

Cat. No.: B594475
CAS No.: 135589-82-1
M. Wt: 168.152
InChI Key: OJWIKRKWECVYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-6-methyliminopyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a methylamino group and a carboxylic acid 1-oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-6-methyliminopyridine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-6-methyliminopyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the 1-oxide group back to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various N-oxides, reduced amines, and substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

1-Hydroxy-6-methyliminopyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hydroxy-6-methyliminopyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and the context of its use. For example, it may inhibit enzymes involved in inflammatory processes or activate receptors that modulate cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hydroxy-6-methyliminopyridine-2-carboxylic acid is unique due to the presence of both the methylamino and 1-oxide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a broader range of applications and interactions compared to similar compounds .

Properties

CAS No.

135589-82-1

Molecular Formula

C7H8N2O3

Molecular Weight

168.152

IUPAC Name

1-hydroxy-6-methyliminopyridine-2-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c1-8-6-4-2-3-5(7(10)11)9(6)12/h2-4,12H,1H3,(H,10,11)

InChI Key

OJWIKRKWECVYGL-UHFFFAOYSA-N

SMILES

CN=C1C=CC=C(N1O)C(=O)O

Synonyms

2-Pyridinecarboxylicacid,6-(methylamino)-,1-oxide(9CI)

Origin of Product

United States

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